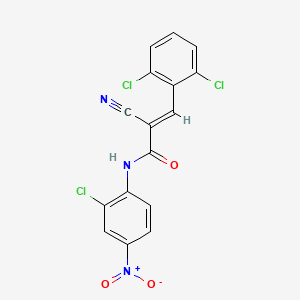
(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide, commonly known as CNPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. This compound is a selective blocker of the calcium-activated chloride channel (CaCC), which plays an important role in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Photoluminescence Properties
Research on π-extended fluorene derivatives, including compounds with nitro groups similar to the one , shows significant applications in photoluminescence. For instance, a study by Kotaka, Konishi, and Mizuno (2010) discussed the synthesis of fluorene derivatives that exhibited high fluorescence quantum yields, indicating potential applications in materials science for creating fluorescent markers and sensors that respond to environmental changes (Kotaka, Konishi, & Mizuno, 2010).
Heterocyclic Chemistry
Another study focused on the synthesis of heterocyclic compounds from enamino nitriles, which are chemically related to the compound . Wamhoff, Kroth, and Strauch (1993) described the conversion of enamino nitriles into various heterocondensed pyrimidines, suggesting applications in drug discovery and organic synthesis (Wamhoff, Kroth, & Strauch, 1993).
Photodecomposition Studies
Studies on the photodecomposition of related compounds, such as nitrofen, by Nakagawa and Crosby (1974), have implications for environmental science, particularly in understanding how certain chemicals degrade under sunlight. This knowledge is crucial for assessing the environmental impact of nitrophenyl-based herbicides and designing compounds with favorable degradation profiles (Nakagawa & Crosby, 1974).
Polymer Science
Research on aromatic polyamides and polyimides incorporating nitro and other functional groups indicates their significance in the development of high-performance materials. These materials exhibit excellent thermal stability, solubility, and mechanical properties, making them suitable for advanced applications in electronics, aerospace, and materials engineering. Studies by Ueda and Sugiyama (1994) and Mehdipour‐Ataei and Hatami (2007) contribute to this field by providing insights into the synthesis and properties of such polymers (Ueda & Sugiyama, 1994); (Mehdipour‐Ataei & Hatami, 2007).
Eigenschaften
IUPAC Name |
(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3N3O3/c17-12-2-1-3-13(18)11(12)6-9(8-20)16(23)21-15-5-4-10(22(24)25)7-14(15)19/h1-7H,(H,21,23)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVSNSABDFULPP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



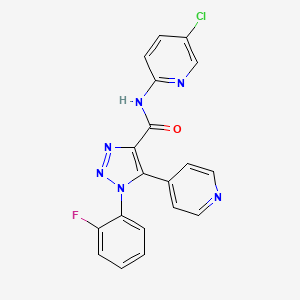
![3-(dimethylamino)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2708295.png)
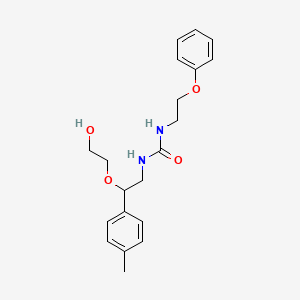

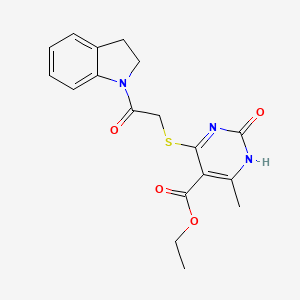
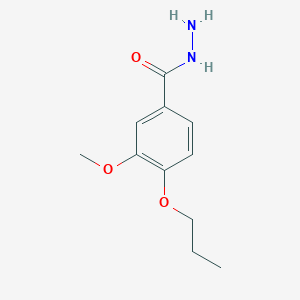
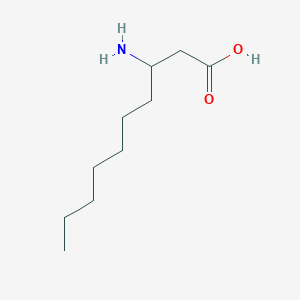

![2-benzyl-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2708306.png)
![Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B2708308.png)
![8-(4-ethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2708309.png)
![N-(2-(1H-indol-3-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2708310.png)